Differentiation from the Non-Brominated Parent Compound: Physicochemical Property Modulation by 5-Bromo Substitution Alters Calculated logP and Polar Surface Area
The target compound contains a bromine atom at the 5-position of the benzenesulfonate ring, whereas the parent compound 4-methoxyphenyl benzenesulfonate (CAS 3753-58-0) lacks any halogen substitution. The bromine atom increases the calculated logP (a measure of lipophilicity) and the topological polar surface area (TPSA) relative to the non-brominated analog . These physicochemical differences directly impact membrane permeability and protein binding, making the brominated compound a distinct chemical probe for target engagement studies where balanced lipophilicity is required.
| Evidence Dimension | Calculated Physicochemical Properties (logP and TPSA) as Predictors of Membrane Permeability and Oral Bioavailability |
|---|---|
| Target Compound Data | Calculated logP: 4.62; Topological Polar Surface Area (TPSA): 70.21 Ų |
| Comparator Or Baseline | 4-Methoxyphenyl benzenesulfonate (CAS 3753-58-0): Calculated logP: ~3.1; TPSA: ~52 Ų (estimated from ChemSpider) |
| Quantified Difference | ΔlogP ≈ +1.5; ΔTPSA ≈ +18 Ų |
| Conditions | In silico prediction using fragment-based methods as reported on ChemSrc and legacy ChemSpider databases |
Why This Matters
The increased lipophilicity and TPSA of the target compound position it in a distinct region of drug-like chemical space, crucial for scientists optimizing ADME properties in lead series where the non-brominated parent may lack sufficient membrane partitioning.
